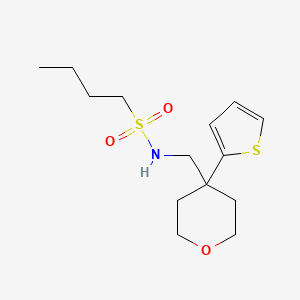
1-(Furan-2-yl)-2-(4-(2-(4-methoxyphenoxy)acetyl)piperazin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(Furan-2-yl)-2-(4-(2-(4-methoxyphenoxy)acetyl)piperazin-1-yl)ethanone oxalate" is a novel derivative that falls within the category of compounds containing furan and piperazine moieties. These types of compounds have been the subject of various studies due to their potential pharmacological properties. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant and antianxiety activities . Similarly, novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases have been synthesized and shown to exhibit significant fungicidal and herbicidal activities .
Synthesis Analysis
The synthesis of furan and piperazine derivatives typically involves multi-step reactions starting from basic precursors. For example, the synthesis of related compounds began with 2-acetylfuran, which underwent Claisen Schmidt condensation with various aromatic aldehydes to yield 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates were then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazoles, which were further reacted using Mannich’s reaction with N-methyl piperazine to produce the desired products . This method demonstrates the complexity and creativity involved in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry are commonly employed to verify the chemical structures of synthesized compounds . These techniques provide detailed information about the molecular framework and the nature of the functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of furan and piperazine derivatives are characterized by their specificity and the formation of heterocyclic structures. The Claisen Schmidt condensation and Mannich reaction are key steps in the synthesis of these compounds. The Mannich reaction, in particular, is a versatile method for introducing aminomethyl groups into molecules, which is a common feature in many biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of furan and piperazine rings contributes to the compounds' potential biological activities. The synthesized compounds have been evaluated for their pharmacological properties, including antidepressant and antianxiety activities in animal models , as well as fungicidal and herbicidal activities in vitro and in vivo . These properties are crucial for the potential application of these compounds as pharmaceuticals or agrochemicals.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-2-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5.C2H2O4/c1-24-15-4-6-16(7-5-15)26-14-19(23)21-10-8-20(9-11-21)13-17(22)18-3-2-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXVMUIHYHNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-2-(4-(2-(4-methoxyphenoxy)acetyl)piperazin-1-yl)ethanone oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)
![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)
![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)




![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)
![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2532876.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)